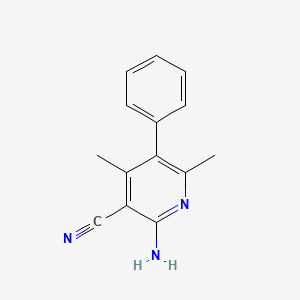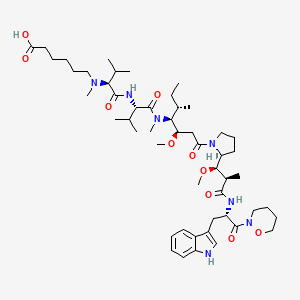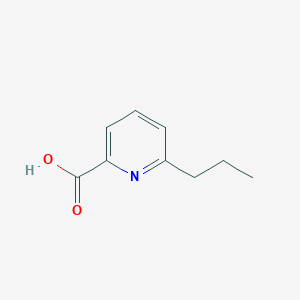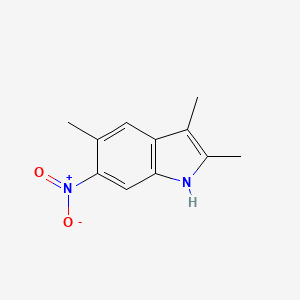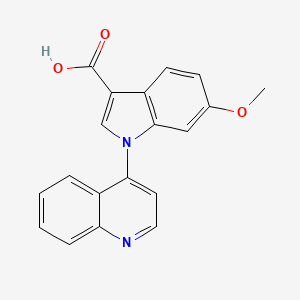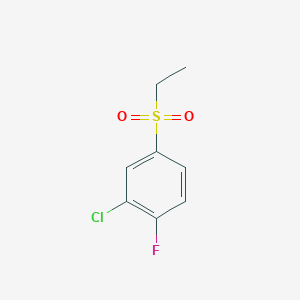
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring, along with an ethyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene typically involves the sulfonylation of 3-chloro-4-fluorophenyl ethyl sulfide. This can be achieved through the oxidation of the sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding sulfide or thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl ethyl sulfones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfone group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and fluorine atoms can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenyl ethyl sulfide: The precursor to the sulfone, which lacks the sulfone group.
4-Fluorophenyl ethyl sulfone: A similar compound without the chlorine atom.
3-Chlorophenyl ethyl sulfone: A similar compound without the fluorine atom.
Uniqueness
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfone group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
2-chloro-4-ethylsulfonyl-1-fluorobenzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
IZJULQFMBLHHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
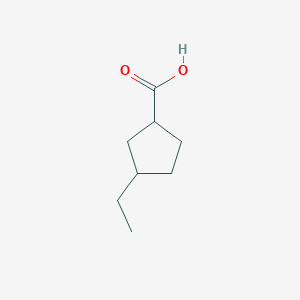
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)

![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)

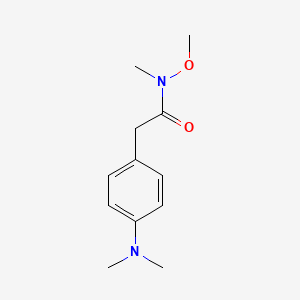
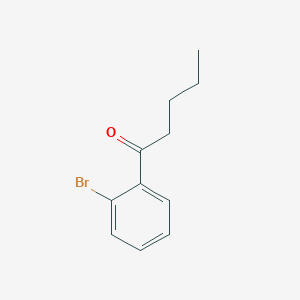
![5H-Indeno[1,2-b]pyridine-5-carboxylic acid, 5-hydroxy-, methyl ester](/img/structure/B8599052.png)
